molecular formula C17H14 B8740668 (Methylphenyl)naphthalene CAS No. 14476-01-8

(Methylphenyl)naphthalene

Cat. No.: B8740668
CAS No.: 14476-01-8
M. Wt: 218.29 g/mol
InChI Key: DRFPSPRQWNZEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methylphenyl)naphthalene is a useful research compound. Its molecular formula is C17H14 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

14476-01-8

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

1-(2-methylphenyl)naphthalene

InChI

InChI=1S/C17H14/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3

InChI Key

DRFPSPRQWNZEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The Grignard solution was subsequently added dropwise to a solution of 118 g (0.57 mol) of 1-bromonaphthalene and 3.5 g of bis(triphenylphosphine)nickel dichloride in 800 cm3 of toluene at such a rate that the internal temperature did not exceed 50° C. The mixture was subsequently refluxed for a further 3 hours, 500 ml of 10% strength aqueous HCl were added, the phases were separated, and the organic phase was freed from solvent in vacuo. Filtration through silica gel (hexane) gave 115 g (92%) of 18 as a colorless oil.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.439 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.0439 mmol
Type
reagent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.